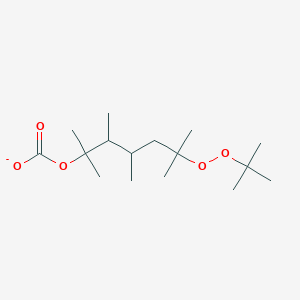
6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. This compound is known for its use as a polymerization initiator, which means it helps start the polymerization process in the production of various polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety of the process, as organic peroxides can be highly reactive and potentially hazardous.
Chemical Reactions Analysis
Types of Reactions: 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate primarily undergoes decomposition reactions due to the presence of the peroxide bond. This bond is relatively weak and can easily break, leading to the formation of free radicals.
Common Reagents and Conditions: The decomposition of this compound can be initiated by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include radical initiators and stabilizers that help control the rate of decomposition.
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with other molecules to form a variety of products, depending on the reaction conditions and the presence of other reactants.
Scientific Research Applications
6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is widely used in scientific research due to its role as a polymerization initiator It is used in the production of various polymers, including polystyrene and polyethylene
Mechanism of Action
The primary mechanism of action of 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are typically the monomers used in the polymerization process, and the pathways involved include radical chain reactions.
Comparison with Similar Compounds
Similar Compounds:
- tert-Butylperoxy isopropyl carbonate
- tert-Butylperoxy-2-ethylhexyl carbonate
- tert-Butyl peroxybenzoate
Uniqueness: 6-(tert-Butylperoxy)-2,3,4,6-tetramethylheptan-2-yl carbonate is unique due to its specific structure, which provides distinct thermal stability and reactivity properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in polymer chemistry and material science.
Properties
CAS No. |
62299-49-4 |
|---|---|
Molecular Formula |
C16H31O5- |
Molecular Weight |
303.41 g/mol |
IUPAC Name |
(6-tert-butylperoxy-2,3,4,6-tetramethylheptan-2-yl) carbonate |
InChI |
InChI=1S/C16H32O5/c1-11(12(2)16(8,9)19-13(17)18)10-15(6,7)21-20-14(3,4)5/h11-12H,10H2,1-9H3,(H,17,18)/p-1 |
InChI Key |
KPTGYKNDNXOSOB-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(C)(C)OOC(C)(C)C)C(C)C(C)(C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















